Cas no 896326-83-3 (N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide)

N'-Cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide is a specialized organic compound featuring a unique molecular structure combining a cyclohexyl group, a fluorobenzenesulfonyl moiety, and a thiophene-based ethyl backbone. Its distinct architecture suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the fluorobenzenesulfonyl group enhances metabolic stability, while the thiophene and cyclohexyl components contribute to lipophilicity and conformational rigidity. This compound may serve as a valuable scaffold for developing enzyme inhibitors or receptor modulators, given its balanced physicochemical properties. Its synthetic versatility allows for further derivatization, making it a promising candidate for pharmaceutical research applications.
N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide structure
896326-83-3 structure
Product Name:N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
CAS No:896326-83-3
MF:C20H23FN2O4S2
MW:438.536026239395
CID:5933103
PubChem ID:22584070
Update Time:2025-06-08

N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide
    • Ethanediamide, N1-cyclohexyl-N2-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-
    • N'-cyclohexyl-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
    • MFCD06748602
    • 896326-83-3
    • SR-01000023091-1
    • N1-cyclohexyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide
    • CCG-195582
    • SR-01000023091
    • AKOS002055472
    • F2570-0448
    • AKOS021725394
    • Inchi: 1S/C20H23FN2O4S2/c21-14-8-10-16(11-9-14)29(26,27)18(17-7-4-12-28-17)13-22-19(24)20(25)23-15-5-2-1-3-6-15/h4,7-12,15,18H,1-3,5-6,13H2,(H,22,24)(H,23,25)
    • InChI Key: REPRFTMCDYRUQL-UHFFFAOYSA-N
    • SMILES: C(NC1CCCCC1)(=O)C(NCC(S(C1=CC=C(F)C=C1)(=O)=O)C1SC=CC=1)=O

Computed Properties

  • Exact Mass: 438.10832773g/mol
  • Monoisotopic Mass: 438.10832773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • pka: 11.55±0.46(Predicted)

N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide Pricemore >>

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Additional information on N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide

Introduction to N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide (CAS No: 896326-83-3)

N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide, identified by its CAS number 896326-83-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a cyclohexyl group with a 4-fluorobenzenesulfonyl moiety, linked to a thiophen-2-yl substituent, forming an ethylethanediamide backbone. Such a structural design not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The significance of this compound lies in its potential to serve as a key intermediate in the synthesis of novel therapeutic agents. The presence of the 4-fluorobenzenesulfonyl group is particularly noteworthy, as fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability and improved bioavailability. This feature makes them highly desirable in the pharmaceutical industry, where optimizing drug properties is crucial for achieving clinical efficacy. Furthermore, the incorporation of a thiophen-2-yl group introduces sulfur-based chemistry, which is known to play a pivotal role in modulating biological pathways and enhancing binding affinity to target proteins.

In recent years, there has been an increasing interest in exploring the pharmacological potential of molecules that incorporate heterocyclic structures. Thiophene derivatives, in particular, have been extensively studied for their role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The compound under discussion combines these elements with the added complexity of an amide linkage, which can serve as a hinge region for designing molecules with optimized pharmacokinetic profiles. This combination of structural features positions N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide as a promising candidate for further investigation.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyclohexyl group provides steric bulk, which can influence the molecule's solubility and interactions with biological targets. On the other hand, the 4-fluorobenzenesulfonyl group contributes to electronic effects that can modulate reactivity and binding properties. The presence of the thiophen-2-yl moiety adds another layer of complexity, necessitating careful consideration during synthetic planning. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core framework of this molecule efficiently.

The pharmacological evaluation of N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide has revealed intriguing properties that warrant further exploration. Initial studies suggest that this compound exhibits moderate activity against certain enzymatic targets, indicating its potential as a lead compound for drug development. The fluorine atom in the 4-fluorobenzenesulfonyl group appears to enhance binding affinity, while the sulfur-containing thiophen-2-yl ring contributes to favorable interactions with biological receptors. These findings align with current trends in medicinal chemistry, where designing molecules with multiple functional groups is key to achieving potent and selective therapeutic effects.

The use of computational methods has also played a crucial role in understanding the behavior of this compound both in vitro and in silico. Molecular docking studies have been conducted to predict how N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide interacts with various biological targets. These simulations have provided valuable insights into its binding mode and potential side effects, guiding further optimization efforts. Additionally, quantum mechanical calculations have been employed to assess the electronic structure and reactivity of different functional groups within the molecule.

The future prospects for N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide are promising, with several avenues for further research emerging from preliminary findings. One key direction involves exploring its potential as an antitumor agent, leveraging its ability to modulate key signaling pathways involved in cancer progression. Another exciting possibility lies in its application as an antimicrobial agent, where the structural features may contribute to broad-spectrum activity against resistant strains of bacteria and fungi.

In conclusion, N'-cyclohexyl-N-2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylethanediamide (CAS No: 896326-83-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural composition and multifaceted pharmacological properties. Its synthesis presents challenges that require innovative approaches but offers rewards through its potential therapeutic applications. As research continues to uncover new insights into its behavior and interactions with biological systems, this compound is poised to make substantial contributions to drug discovery and development efforts worldwide.

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